ALDH3A1 Inhibition: A Measurable Biochemical Differentiator Against In-Class Piperazine Aldehydes
4-Piperazin-1-yl-benzaldehyde demonstrates measurable inhibition of human aldehyde dehydrogenase 3A1 (ALDH3A1), with an IC50 of 2.1 μM (2.10E+3 nM) [1]. This contrasts with many piperazine-containing compounds that show no significant activity against this target. While more potent ALDH3A1 inhibitors exist (e.g., ALDH3A1-IN-2 with an IC50 of 1.29 μM), the target compound's activity profile is distinct from structurally similar molecules like 2-(4-benzylpiperazin-1-yl)benzaldehyde, which are primarily known for CNS receptor interactions and lack reported ALDH3A1 activity .
| Evidence Dimension | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation |
|---|---|
| Target Compound Data | IC50 = 2.1 μM |
| Comparator Or Baseline | ALDH3A1-IN-2 (Compound 19): IC50 = 1.29 μM; 2-(4-Benzylpiperazin-1-yl)benzaldehyde: No reported ALDH3A1 activity |
| Quantified Difference | ~1.6-fold lower potency than a dedicated ALDH3A1 inhibitor; qualitative difference in target engagement compared to a CNS-active analog. |
| Conditions | Preincubated for 1 min followed by substrate addition, measured by spectrophotometric analysis of NADPH production. |
Why This Matters
This validated biochemical activity provides a specific, quantifiable differentiator for researchers studying ALDH3A1 biology or developing ALDH3A1-targeted probes, where other piperazine aldehydes would be inactive or have unknown effects.
- [1] BindingDB. BDBM50447072. Affinity Data for CHEMBL1890994. View Source
